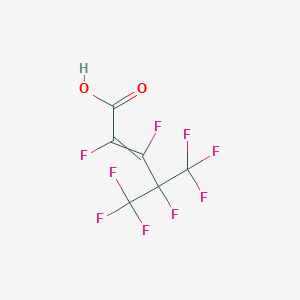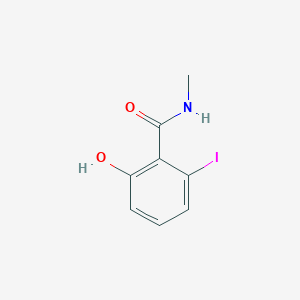
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group (-CF₃) and the pyridine ring in its structure contributes to its distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity. The use of catalysts and specific reagents is also common to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials, such as coatings and polymers, due to its stability and reactivity.
作用機序
The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in various binding interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Some compounds similar to ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate include:
- **4-[4-Chloro-3-(trifluoromethyl)phenyl]-4
4-(Trifluoromethyl)pyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
ethyl 2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-7-9(10(12,13)14)6(11)3-4-15-7/h3-4H,2,5H2,1H3 |
InChIキー |
MLIVQBRXFBPSBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=CC(=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


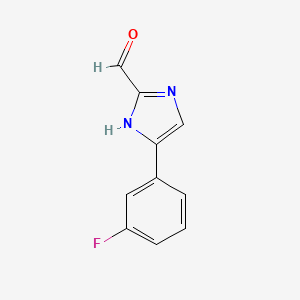

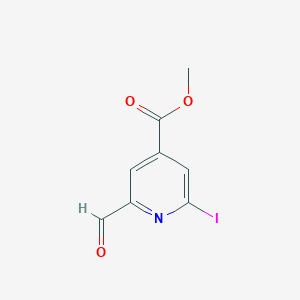
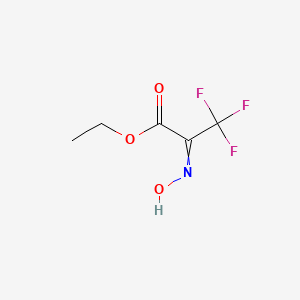
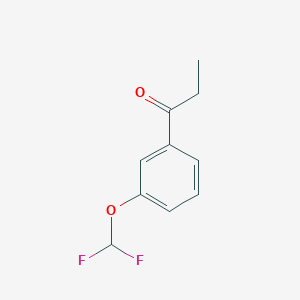

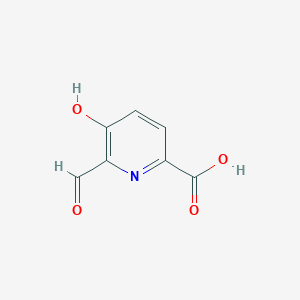
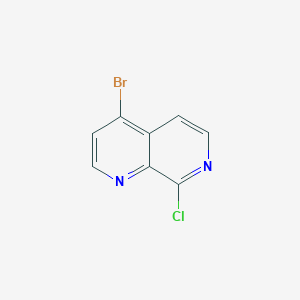
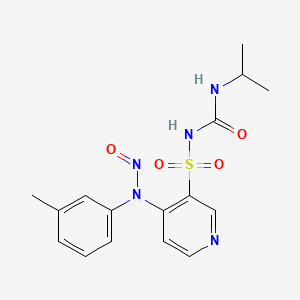
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


